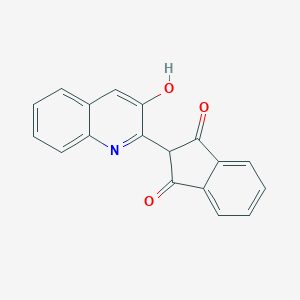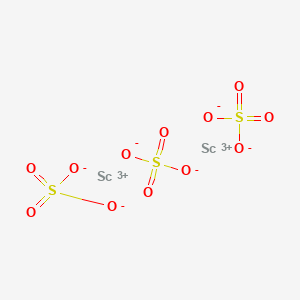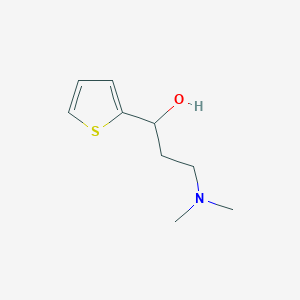
3-(二甲氨基)-1-(2-噻吩基)-1-丙醇
概述
描述
3-(Dimethylamino)-1-(2-thienyl)-1-propanol (DTTP) is a synthetic compound with a wide range of applications in scientific research. It is an organic compound that belongs to the family of thiophenols and is used in a variety of fields such as biochemistry, physiology, pharmacology, and drug development. DTTP has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurological disorders. The compound is also being explored for its potential to serve as a drug delivery system.
科学研究应用
药物和医学应用:
- 作为潜在的抗抑郁剂:取代的 3-氨基-1,1-二芳基-2-丙醇,包括 3-(二甲氨基)-1-(2-噻吩基)-1-丙醇的变体,由于其在小鼠中有效的预防利血平活性以及相对较少的抗胆碱能副作用,已显示出作为抗抑郁剂的潜力 (Clark 等,1979)。
- 在抗抑郁剂的合成中:3-(二甲氨基)-1-(2-噻吩基)-1-丙醇的手性变体是合成抗抑郁剂的重要中间体。已经研究了羰基还原酶酶中的特定突变体有效生产这些化合物并具有高对映选择性的能力 (Zhang 等,2015)。
化学和材料科学:
- 在均核铜配合物中:该化合物已被用于合成和表征二铜和三铜配合物,这些配合物在材料科学和催化中具有应用 (Zheng 等,1992)。
- 导电银图案的喷墨打印:1-二甲氨基-2-丙醇(一种相关化合物)已被用于在低温下制造银导电线,这对于柔性电子应用至关重要 (Wu 等,2011)。
环境科学:
- 在二氧化碳捕获过程中:该化合物的衍生物由于其良好的物理性质和传质性能,已被研究用于酸性气体分离过程,例如二氧化碳捕获 (Blanco 等,2017);(Cao 等,2019)。
安全和危害
作用机制
Target of Action
It’s known that n,n-dimethyl analogues have proven to be of biological interest and provide an access to a new class of biologically active heterocyclic compounds for biomedical applications .
Mode of Action
It’s known that the side chain configuration has shown significant influence on the intermolecular interaction and aggregation morphology of organic small molecule acceptors (smas) .
Biochemical Pathways
N,n-dimethyl enaminones are known to be building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic a broad range of heterocyclic and fused heterocyclic derivatives .
Result of Action
It’s known that these n,n-dimethyl analogues have proven to be of biological interest and provide an access to a new class of biologically active heterocyclic compounds for biomedical applications .
属性
IUPAC Name |
3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCNSHMHUZCRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468979 | |
| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13636-02-7 | |
| Record name | N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13636-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary area of research regarding 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol?
A1: The primary research focus for 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol lies in its potential as an antidepressant agent. [] One study explores its structural, spectroscopic, and computational properties, hinting at possible interactions with biological targets relevant to depression. []
Q2: Is there a specific enantiomer of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol that is of particular interest?
A2: Yes, research highlights the significance of the (S)-(-)-enantiomer of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. [] A specific and efficient synthetic method has been developed to produce this enantiomer with high purity (>99%) and excellent enantiomeric excess (ee). [] This suggests that the (S)-(-)-enantiomer might possess superior pharmacological properties compared to the racemic mixture or the (R)-(+)-enantiomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)


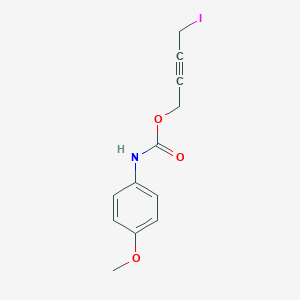


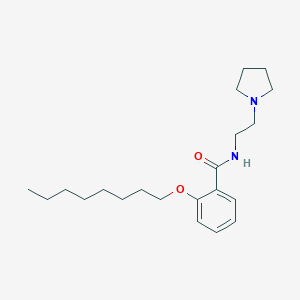
![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
